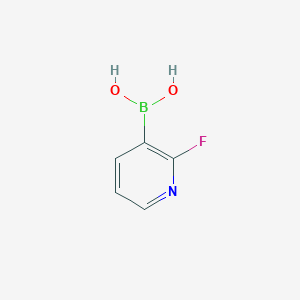

2-Fluoropyridine-3-boronic acid

Description

Propriétés

IUPAC Name |

(2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHZIUAREWNXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382548 | |

| Record name | 2-Fluoro-3-pyridylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174669-73-9 | |

| Record name | 2-Fluoro-3-pyridylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Fluoropyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details a validated synthetic protocol and summarizes the essential analytical data for the characterization of this important reagent.

Introduction

This compound is a heterocyclic organic compound containing a pyridine (B92270) ring substituted with a fluorine atom and a boronic acid functional group.[1] This substitution pattern makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl molecules.[1] The presence of the fluorine atom can significantly influence the electronic properties of the molecule, enhancing its reactivity and selectivity in organic synthesis. Its utility is prominent in the development of novel pharmaceuticals and agrochemicals.

Synthesis of this compound

A reliable and established method for the synthesis of this compound proceeds via a halogen-metal exchange reaction followed by borylation. The following protocol is adapted from established literature procedures.

Synthetic Workflow

References

A Technical Guide to 2-Fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridine-3-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a boronic acid group on the pyridine (B92270) ring, make it a valuable building block for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role as an inhibitor of the anti-apoptotic protein MCL-1.

Chemical Identity and Properties

This compound is an organoboron compound that is typically a white to off-white solid. It is soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide, as well as in water.[1]

CAS Number: 174669-73-9[1][2][3]

-

2-Fluoro-3-pyridylboronic acid

-

(2-Fluoropyridin-3-yl)boronic acid

-

Boronic acid, B-(2-fluoro-3-pyridinyl)-

-

2-Fluoro-3-pyridineboronic acid

-

(2-Fluoropyridin-3-yl)boronic acid hydrate

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H5BFNO2 | [1][2] |

| Molecular Weight | 140.91 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 172 °C | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a regioselective halogen-metal exchange followed by quenching with a borate (B1201080) ester. The following is a representative protocol adapted from procedures for similar halopyridinylboronic acids.[4]

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve 3-bromo-2-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol for the coupling of this compound with an aryl bromide.[5][6][7]

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., potassium carbonate, sodium phosphate)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a water-soluble base)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equivalents).

-

Add the solvent and water (if applicable) to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

Inhibition of MCL-1

Myeloid cell leukemia 1 (MCL-1) is a pro-survival protein of the BCL-2 family that is overexpressed in various cancers, contributing to tumor progression and drug resistance.[8] this compound has been identified as a fragment that can be elaborated into potent inhibitors of MCL-1.[1] By binding to MCL-1, these inhibitors prevent it from sequestering pro-apoptotic proteins like Bak and Noxa.[8] This leads to the activation of the apoptotic cascade, resulting in cancer cell death.[8][9]

Inhibition of Staphylococcus aureus NorA efflux pump

This compound has also been shown to inhibit the NorA efflux pump in Staphylococcus aureus. This pump is responsible for extruding antibiotics from the bacterial cell, leading to antibiotic resistance. By inhibiting this pump, this compound can potentiate the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains of S. aureus.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

MCL-1 Inhibition Pathway

Caption: Mechanism of apoptosis induction via MCL-1 inhibition.

References

- 1. CAS 174669-73-9: this compound [cymitquimica.com]

- 2. 2-fluoro-3-pyridylboronic acid - 174669-73-9 - Structure, Synthesis, Properties [organoborons.com]

- 3. bldpharm.com [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 2-Fluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Fluoropyridine-3-boronic acid (CAS No: 174669-73-9), a key building block in medicinal chemistry and materials science. The document presents predicted and representative spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with detailed experimental protocols for data acquisition.

Introduction

This compound is a versatile bifunctional molecule incorporating a fluorinated pyridine (B92270) ring and a boronic acid moiety.[1] This unique combination of functional groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds and other applications in drug discovery and materials science. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.35 | ddd | J(H,H) ≈ 4.8, J(H,F) ≈ 1.5, J(H,H) ≈ 1.0 | H6 |

| ~8.10 | ddd | J(H,H) ≈ 7.5, J(H,H) ≈ 4.8, J(H,F) ≈ 1.0 | H4 |

| ~7.30 | ddd | J(H,H) ≈ 7.5, J(H,F) ≈ 4.8, J(H,H) ≈ 1.5 | H5 |

| ~5.50 | br s | - | B(OH)₂ |

Note: Predicted chemical shifts and coupling constants are based on computational models and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ~165.0 | d, ¹J(C,F) ≈ 240 | C2 |

| ~150.0 | d, ³J(C,F) ≈ 5 | C6 |

| ~145.0 | d, ³J(C,F) ≈ 15 | C4 |

| ~122.0 | d, ⁴J(C,F) ≈ 4 | C5 |

| ~115.0 | d, ²J(C,F) ≈ 20 | C3 (broad due to B) |

Note: The carbon attached to the boron atom (C3) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Representative Mass Spectrometry Data

| m/z | Interpretation |

| 141.04 | [M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂) |

| 123.03 | [M+H - H₂O]⁺ |

| 142.04 | [M+H]⁺ (A+1 isotope) |

Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source.

Table 4: Representative Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~1600 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1450 | Medium | C-C stretch (pyridine ring) |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-F stretch |

| ~1050 | Medium | B-C stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the potential for boronic acids to form oligomers, using a solvent like Methanol-d₄ can help break up these species.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

Stability and Solubility of 2-Fluoropyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of 2-Fluoropyridine-3-boronic acid in common laboratory solvents. The information is intended to assist researchers and professionals in the effective handling, storage, and application of this versatile reagent in organic synthesis and drug discovery.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its successful application, particularly in sensitive reactions such as the Suzuki-Miyaura cross-coupling. While specific quantitative data for this particular boronic acid is not extensively available in public literature, this guide consolidates general principles, data from analogous compounds, and standardized experimental protocols to inform laboratory practice.

Solubility Profile

This compound is generally characterized as a white to off-white solid that is soluble in polar solvents. The presence of the polar pyridine (B92270) ring and the boronic acid moiety, which can engage in hydrogen bonding, dictates its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is recommended for specific applications.

Stability Considerations

Boronic acids, as a class of compounds, are susceptible to several degradation pathways. Understanding these is crucial for proper storage and handling to ensure the reagent's integrity. For this compound, the recommended storage condition is typically at 0-8°C in a tightly sealed container under an inert atmosphere to mitigate degradation.

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Recommended Practices |

| Moisture | Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration. Hydrolysis of boronate esters back to the boronic acid can also occur. | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents when stability is critical. |

| Oxygen | Prone to oxidation, which can cleave the carbon-boron bond, leading to protodeboronation. This is a significant issue for many boronic acids at physiological pH. | Store under an inert atmosphere. Degas solvents prior to use in sensitive reactions. |

| Heat | Can accelerate degradation pathways, including dehydration and oxidation. | Store at recommended refrigerated temperatures (0-8°C). Avoid prolonged exposure to elevated temperatures. |

| Light | While less documented for this specific compound, photodecomposition can be a concern for some organic molecules. | Store in an opaque or amber vial to protect from light. |

| pH | Stability can be pH-dependent. Both acidic and basic conditions can promote degradation, including protodeboronation. | Maintain neutral pH where possible, unless specific reaction conditions require otherwise. Buffer solutions if necessary for aqueous applications. |

Experimental Protocols

To aid researchers in generating specific data for their applications, this section details standardized protocols for determining solubility and assessing stability.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound.

2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-3-boronic acid is a versatile organoboron compound that has emerged as a critical building block in contemporary organic synthesis. Its unique structural features, combining a fluorinated pyridine (B92270) ring with a reactive boronic acid moiety, make it an invaluable reagent for the construction of complex molecular architectures. The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and selectivity in a variety of cross-coupling reactions.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, as well as its emerging role in medicinal chemistry.

Physicochemical Properties and Handling

This compound is typically a white to off-white solid, soluble in polar organic solvents. As with other boronic acids, it is prone to dehydration to form the corresponding boroxine (B1236090) (a cyclic trimer). It is therefore advisable to store the compound under inert atmosphere and in a cool, dry place.

| Property | Value |

| CAS Number | 174669-73-9 |

| Molecular Formula | C5H5BFNO2 |

| Molecular Weight | 140.91 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates, providing access to a diverse array of 3-aryl-2-fluoropyridines. These products are valuable intermediates in the synthesis of biologically active molecules.[1]

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with pyridine-based boronic acids, which are representative for the reactivity of this compound.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(dppf)Cl2 (3) | Na3PO4 | Dioxane | 100 | 12 | 85-95 |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl2 (3) | K3PO4 | Dioxane/H2O | 100 | 12 | 80-90 |

| 2-Chloropyridine | Pd(OAc)2 (3) / RuPhos (6) | K3PO4 | n-Butanol | 100 | 16 | 75-85 |

| 4-Iodobenzonitrile | Pd(dppf)Cl2 (3) | Na3PO4 | Dioxane | 100 | 12 | 88-98 |

Note: Yields are representative and can vary based on the specific substrates and reaction optimization.[3][4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While this compound itself is not a direct substrate for this reaction, the 3-amino-2-fluoropyridine (B75623) derivatives synthesized from it are valuable precursors. Furthermore, the synthesis of substituted aminopyridines often involves the coupling of an aminopyridine with an aryl halide.[5][6][7]

General Reaction Scheme:

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide with a primary amine.

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Solvent Addition: Add anhydrous toluene (B28343) to the Schlenk tube.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The pyridine moiety is a common feature in many biologically active compounds, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Inhibition of the NorA Efflux Pump in Staphylococcus aureus

A notable application of pyridine-3-boronic acid derivatives is in the inhibition of the NorA efflux pump in Staphylococcus aureus.[8] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. Inhibitors of these pumps can restore the efficacy of existing antibiotics. Pyridine-3-boronic acid derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics like ciprofloxacin (B1669076) against NorA-overexpressing strains of S. aureus.[8]

Caption: Mechanism of NorA efflux pump inhibition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura and, by extension of its derivatives, Buchwald-Hartwig reactions allows for the efficient construction of a wide range of complex molecules. The demonstrated application of its derivatives in medicinal chemistry, particularly as efflux pump inhibitors, highlights the significant potential of this compound in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate the adoption and application of this compound in various research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. s3.smu.edu [s3.smu.edu]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

The Catalyst's Edge: A Technical Guide to the Mechanism of Action of Fluorinated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated boronic acids have emerged as powerful and versatile reagents in this endeavor, offering unique reactivity and catalytic properties. This technical guide provides an in-depth exploration of the mechanism of action of fluorinated boronic acids in catalysis, detailing their enhanced Lewis acidity, their role in pivotal cross-coupling reactions, and their application in transition-metal-catalyzed fluorinations.

The Core Principle: Enhanced Lewis Acidity

The defining characteristic of fluorinated boronic acids is their heightened Lewis acidity compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the boron center, making it a more potent Lewis acid.[1] This enhanced acidity is crucial to their catalytic activity and is influenced by the number and position of fluorine substituents on the aryl ring.[2]

The Lewis acidity of a boronic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The introduction of fluorine atoms generally leads to a decrease in the pKa of phenylboronic acids.

| Compound | pKa | Reference |

| Phenylboronic acid | 8.83 | [3] |

| 2-Fluorophenylboronic acid | 7.78 | [3] |

| 3-Fluorophenylboronic acid | 8.36 | [3] |

| 4-Fluorophenylboronic acid | 8.77 | [2] |

| 2,6-Difluorophenylboronic acid | 6.81 | [3] |

| 3,5-Difluorophenylboronic acid | 7.64 | [3] |

| 2,3,4,5,6-Pentafluorophenylboronic acid | 6.17 | [2] |

| 4-(Trifluoromethyl)phenylboronic acid | 8.12 | [2] |

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids. This table illustrates the impact of fluorine substitution on the Lewis acidity of phenylboronic acids.

Experimental Protocol: Determination of Boronic Acid pKa by UV-Vis Spectroscopy

A common method for determining the pKa of boronic acids involves UV-Vis spectroscopy in a buffered aqueous or mixed solvent system.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the boronic acid.

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO).

-

Spectroscopic Measurement: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration that gives a measurable absorbance. Record the UV-Vis spectrum for each sample.

-

Data Analysis: The absorbance at a specific wavelength, where the boronic acid and its conjugate base have different extinction coefficients, is plotted against the pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point.[4]

Mechanism in Action: Suzuki-Miyaura Cross-Coupling

Fluorinated boronic acids are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in organic synthesis. The electron-withdrawing fluorine atoms can influence the reaction rate and efficiency. While highly electron-deficient boronic acids can exhibit slower reaction rates due to reduced nucleophilicity, the use of appropriate catalysts and reaction conditions can overcome this challenge.[1]

A significant side reaction with highly fluorinated boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[1] This can be mitigated by using more stable derivatives such as boronate esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1]

Quantitative Data: Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

| Entry | Aryl Halide | Fluorinated Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | 2-Fluorophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 95 | [5] |

| 2 | Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 100 | 89 | [6] |

| 3 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 100 | 45 | [6] |

| 4 | 1-Bromo-4-nitrobenzene | Pentafluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 78 | [7] |

Table 2: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Fluorinated Boronic Acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

Fluorinated boronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

-

Base (e.g., K2CO3, Na3PO4, 2-3 equiv)

-

Solvent (e.g., dioxane, toluene, with or without water)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, fluorinated boronic acid or ester, palladium catalyst, and base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.

-

The appropriate solvent is added via syringe.

-

The reaction mixture is heated to the specified temperature with vigorous stirring for the required time.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.[1]

Transition-Metal-Catalyzed Fluorination of Arylboronic Acids

A significant application of fluorinated boronic acids is, paradoxically, in the synthesis of other fluorinated compounds. More accurately, arylboronic acids serve as precursors to aryl fluorides through transition-metal-catalyzed fluorination. This "late-stage" fluorination is of immense interest in medicinal chemistry for the synthesis of PET imaging agents and for optimizing the properties of drug candidates. Several metals, including palladium, silver, and copper, have been shown to mediate this transformation.

Palladium-Catalyzed Fluorination

Palladium-catalyzed fluorination of arylboronic acid derivatives often proceeds through a unique mechanism involving a Pd(III) intermediate, avoiding the formation of a direct organopalladium bond with the boronic acid.[8][9] The reaction typically employs an electrophilic fluorine source, such as Selectfluor.

Quantitative Data: Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives

| Entry | Arylboronic Acid Derivative | Pd Catalyst (mol%) | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Acetylphenyl trifluoroborate | --INVALID-LINK--2 (2) | Selectfluor | MeCN | 60 | 85 | [9] |

| 2 | 4-Biphenyl trifluoroborate | --INVALID-LINK--2 (2) | Selectfluor | MeCN | 60 | 91 | [9] |

| 3 | 4-Cyanophenyl pinacol boronate | Pd(OAc)2 (5) / terpy (10) | Selectfluor | MeCN | 60 | 75 | [9] |

Table 3: Examples of Palladium-Catalyzed Fluorination Reactions.

Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Trifluoroborate

Materials:

-

Aryl trifluoroborate (1.0 equiv)

-

Palladium pre-catalyst (e.g., --INVALID-LINK--2, 2 mol%)

-

Selectfluor (1.5 equiv)

-

Acetonitrile (B52724) (solvent)

Procedure:

-

To a vial, add the aryl trifluoroborate, palladium pre-catalyst, and Selectfluor.

-

Add acetonitrile and stir the mixture at the specified temperature.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography.[9]

Copper-Catalyzed Fluorination

Copper-mediated fluorination of arylboronic acids and their esters provides an alternative, often more economical, route to aryl fluorides.[10][11] Mechanistic studies suggest the involvement of a Cu(III)-fluoride intermediate. The reaction can be performed with various copper sources and fluoride salts.

Quantitative Data: Copper-Catalyzed Fluorination of Arylboronic Acids and Esters

| Entry | Arylboronic Acid/Ester | Copper Source | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Methoxycarbonylphenylboronic acid | Cu(OTf)2 | K18F | DMF | 110 | 61 (RCC) | [10] |

| 2 | 4-Nitrophenylboronic acid | Cu(OTf)2 | K18F | DMF | 110 | 85 (RCC) | [10] |

| 3 | Naphthyl-2-boronic acid pinacol ester | (tBuCN)2CuOTf | AgF | THF | 60 | 88 | [11] |

| 4 | 4-tert-Butylphenylboronic acid | CuCl | NCS | MeCN | 80 | 96 (for Ar-Cl) | [12] |

Table 4: Selected Examples of Copper-Catalyzed Fluorination and Halogenation of Arylboronic Acids/Esters. RCC denotes Radiochemical Conversion.

Experimental Protocol: Copper-Mediated Radiofluorination of an Arylboronic Acid

Materials:

-

Arylboronic acid (1.0 equiv)

-

Cu(OTf)2 (5.0 equiv)

-

Pyridine (B92270) (125 equiv)

-

K18F (activated)

-

DMF (solvent)

Procedure:

-

A solution of the arylboronic acid, Cu(OTf)2, and pyridine in DMF is prepared.

-

A solution of activated K18F is added to the reaction mixture.

-

The reaction is heated at 110 °C for 20 minutes.

-

The reaction is cooled, and the radiochemical conversion is determined by radio-TLC or radio-HPLC.[10]

Conclusion

Fluorinated boronic acids are indispensable tools in modern catalytic chemistry. Their enhanced Lewis acidity, a direct consequence of fluorine's powerful inductive effect, underpins their utility in a wide range of transformations. From their crucial role in the robust Suzuki-Miyaura cross-coupling to their use as precursors in late-stage transition-metal-catalyzed fluorination reactions, these compounds offer chemists a powerful handle to construct complex fluorinated molecules. A thorough understanding of their mechanism of action, including potential side reactions like protodeboronation and the strategies to mitigate them, is essential for their effective application in research, drug discovery, and materials science. The continued development of novel catalytic systems and a deeper mechanistic understanding will undoubtedly expand the synthetic utility of these remarkable reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]

- 9. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex bi-heterocyclic molecules. The fluorine substituent can enhance biological activity and modulate physicochemical properties, making this reagent a valuable tool in drug discovery programs.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in biologically active molecules.[1] However, the coupling of electron-deficient nitrogen-containing heteroaryl organoboranes, such as those derived from pyridine, can be challenging due to slow transmetalation rates and the propensity for protodeboronation.[3]

This application note details a robust protocol for the coupling of this compound with various (hetero)aryl halides, with a particular focus on the synthesis of 2,3'-bipyridine (B14897) structures. The provided methodologies are based on established procedures for challenging Suzuki-Miyaura couplings of pyridyl derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the (hetero)aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with challenging substrates like pyridylboronic acids.[4]

Data Presentation: Representative Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a 2-pyridylboronate with various aryl and heteroaryl chlorides, which serves as a close model for the reactivity of this compound.

| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |

| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |

| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |

| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |

| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |

| Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂dba₃, 3.0 mol% Ligand 2 (a specific phosphine (B1218219) oxide ligand), Dioxane, 110 °C. Data adapted from a study on a closely related 2-pyridylboronate system.[3] |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent/Material | Purity/Grade | Recommended Supplier | Notes |

| This compound | ≥95% | Various | |

| (Hetero)aryl halide | ≥97% | Various | |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) | ≥97% | Strem Chemicals | Handle under inert atmosphere. |

| 2-(Dicyclohexylphosphino)biphenyl | ≥98% | Sigma-Aldrich | Air-sensitive ligand. |

| Potassium Fluoride (B91410) (KF) | Anhydrous, spray-dried | Fisher Scientific | Finely powdered. |

| 1,4-Dioxane (B91453) | Anhydrous | Acros Organics | Degassed prior to use. |

| Ethyl Acetate (B1210297) | ACS Grade | VWR | For extraction. |

| Brine | Saturated | In-house | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | For drying. |

| Silica (B1680970) Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Reaction Setup and Procedure

1. Preparation:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the (hetero)aryl halide (1.0 mmol, 1.0 equiv.), and potassium fluoride (3.0 mmol, 3.0 equiv.).

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂dba₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.

2. Reaction Assembly:

-

Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.

-

Add the catalyst solution via syringe.

-

Replace the septum with a Teflon screw cap and seal the vessel tightly.

3. Reaction Execution:

-

Place the Schlenk tube in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

4. Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (25 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-fluoropyridine-3-boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules vital for pharmaceutical and materials science applications. The 2-fluoro-3-arylpyridine scaffold is a key structural motif in many biologically active compounds.

Introduction

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This methodology is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds. This compound is a valuable building block, and its coupling with a diverse range of partners allows for the creation of extensive libraries of substituted pyridines for drug discovery programs. The fluorine substituent on the pyridine (B92270) ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

Challenges in the cross-coupling of heteroaryl boronic acids include the potential for protodeboronation (loss of the boronic acid group) and catalyst inhibition by the heteroatom.[2] Careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields and purity.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide is depicted below.

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Recommended Palladium Catalysts and Ligands

The choice of the palladium catalyst and associated ligand is critical for a successful coupling reaction. Below is a summary of commonly used catalytic systems for similar heteroaryl couplings.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(dppf)Cl₂ | dppf (integrated) | 1-5 | A robust and versatile catalyst for a wide range of Suzuki couplings.[3] |

| Pd₂(dba)₃ | XPhos | 1-3 | A bulky, electron-rich phosphine (B1218219) ligand, often effective for challenging couplings. |

| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | A classical catalyst, though sometimes less effective for heteroaryl couplings.[2] |

| Pd(OAc)₂ | SPhos | 1-3 | Another bulky phosphine ligand known to promote difficult cross-couplings. |

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of various aryl/heteroaryl boronic acids with pyridine electrophiles, providing an expected range for the coupling of this compound based on analogous systems.

| This compound Coupling Partner (Aryl/Heteroaryl Halide) | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 2-Bromothiophene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 85 | 70-85 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 75-90 |

| 3-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | 65-80 |

| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 80-90 |

| Yields are estimated based on analogous reactions reported in the literature and may require optimization for specific substrates. |

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl bromide (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane (B91453), anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add Pd(dppf)Cl₂.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis

For rapid reaction optimization and synthesis, microwave irradiation can be employed to significantly reduce reaction times.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl bromide (1.1 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.04 equiv)

-

Sodium Carbonate (Na₂CO₃), aqueous solution (1 M)

-

1,4-Dioxane

Procedure:

-

In a microwave reaction vial, combine this compound, the aryl/heteroaryl bromide, Pd(OAc)₂, and SPhos.

-

Add 1,4-dioxane and the aqueous sodium carbonate solution.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

Caption: A typical experimental workflow for the Suzuki coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

-

Low Yield:

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst. Consider using bulky, electron-rich ligands like XPhos or SPhos to shield the metal center.

-

Protodeboronation: The boronic acid may be unstable under the reaction conditions. Use of its pinacol (B44631) ester derivative or anhydrous conditions may be beneficial.

-

Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium. The use of cesium carbonate or potassium phosphate (B84403) can sometimes be advantageous.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

-

Hydrolysis of the Product: If the reaction is heated for an extended period in the presence of a strong base, hydrolysis of the fluoro group may occur. Monitor the reaction closely and avoid unnecessarily long reaction times.

-

By carefully selecting the reaction parameters and following these protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound to synthesize a wide array of valuable compounds for various applications in drug discovery and materials science.

References

Synthesis of Biaryl Compounds with 2-Fluoropyridine-3-boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient synthesis of diverse biaryl scaffolds.[1][2] This document provides detailed application notes and protocols for the use of 2-Fluoropyridine-3-boronic acid as a key building block in the synthesis of novel biaryl compounds. The presence of the fluorine atom and the pyridine (B92270) nitrogen imparts unique electronic properties and potential binding interactions, making the resulting products attractive for drug discovery programs.[3]

Core Concepts and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 2-fluoropyridin-3-yl moiety onto an aromatic or heteroaromatic ring. This building block is of particular interest in pharmaceutical development due to the prevalence of the fluoropyridine scaffold in bioactive molecules. The fluorine substituent can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[3]

Biaryl compounds containing the 2-fluoropyridine (B1216828) unit have been explored for various therapeutic areas. While specific signaling pathways are target-dependent, the general aim of synthesizing such compounds is often to develop inhibitors for kinases, G-protein coupled receptors (GPCRs), or other enzymes implicated in disease progression. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable orthogonal interactions with protein residues.

Experimental Protocols

The following protocols are generalized methodologies for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (or other aryl halide/triflate)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine, hexanes)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equivalents) and the aryl bromide (1.0 equivalent).

-

Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents). If a ligand is used, it is added at this stage.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with different coupling partners, which can serve as a guide for optimizing the synthesis of biaryl compounds using this compound.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (3) | Na₃PO₄ (3) | Dioxane | 100 | 12 | 39 |

| 2 | Pd(dppf)Cl₂ (3) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 74 |

| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 110 | 16 | Varies |

| 4 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | Varies |

| 5 | Pd(OAc)₂ (2) | Cs₂CO₃ (2.5) | DMF | 90 | 24 | Varies |

*Yields are representative and highly dependent on the specific substrates used. Data is compiled from general Suzuki-Miyaura coupling literature.[1][4]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Entry | Pyridine Derivative | Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Pyridylboronic acid derivative | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 70-90 | [1] |

| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 85 | General Protocol |

| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 75-95 | General Protocol |

| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | [1] |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

Application of 2-Fluoropyridine-3-boronic Acid in the Synthesis of Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Fluoropyridine-3-boronic acid in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Aurora kinase inhibitors. The methodologies, data, and visualizations provided herein are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules, including kinase inhibitors.

This compound is a valuable building block in Suzuki-Miyaura coupling reactions. The presence of the fluorine atom on the pyridine (B92270) ring can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for the target kinase. This note details the application of this reagent in the synthesis of a pyrimidine-based Aurora kinase inhibitor.

Featured Application: Synthesis of a 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitor

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Here, we describe the synthesis of a potent Aurora kinase inhibitor featuring a 2-fluoropyridin-3-yl moiety. While the original synthesis of a related compound, compound 20 , utilized an amide coupling with 6-chloro-2-fluoropyridine-3-carboxylic acid, the use of this compound via a Suzuki coupling represents a highly viable and widely applicable alternative for creating the crucial carbon-carbon bond between the pyridine and the core scaffold.

Signaling Pathway

The Aurora kinase signaling pathway is integral to the regulation of cell division. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Synthetic Workflow

The proposed synthesis of the target kinase inhibitor involves a key Suzuki-Miyaura cross-coupling step between a pyrimidine-based scaffold and this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with this compound.

Materials:

-

Chloro-pyrimidine scaffold (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the chloro-pyrimidine scaffold, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Synthesis of Aurora Kinase Inhibitor Analog (based on Compound 20)

The synthesis of an analog of compound 20 can be envisioned through a Suzuki coupling. The core scaffold, a substituted aminopyrrolidinyl-pyrimidine, would first be synthesized and then coupled with this compound.

Step 1: Synthesis of the Chloro-pyrimidine Intermediate

The synthesis of the chloro-pyrimidine intermediate would follow established literature procedures, typically involving sequential nucleophilic aromatic substitution reactions on a di- or tri-chloropyrimidine starting material.

Step 2: Suzuki-Miyaura Coupling

-

Reactants:

-

(S)-tert-butyl 3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate (1.0 eq)

-

This compound (1.3 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

K₂CO₃ (2.5 eq)

-

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Temperature: 100 °C

-

Reaction Time: 12-16 hours

Step 3: Deprotection and Final Modification

The Boc-protecting group on the pyrrolidine nitrogen would be removed under acidic conditions (e.g., TFA in DCM), followed by any further required modifications to yield the final inhibitor.

Quantitative Data

The following table summarizes the biological activity of a related pyrimidine-based Aurora kinase inhibitor, providing a benchmark for newly synthesized analogs.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| Compound 20 | Aurora A | >100 | NCI-H82 | - |

| SK-N-BE(2) | - | |||

| Reference Cpd | Aurora A | 52.2 | NCI-H82 | 0.8 |

| SK-N-BE(2) | 1.2 |

Data adapted from a study on related Aurora kinase inhibitors. The inhibitory activity of analogs synthesized using this compound would require experimental determination.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 2-fluoropyridinyl moiety, which can impart favorable pharmacological properties to the final compound. The protocols and data presented here provide a solid foundation for researchers to explore the use of this building block in the design and synthesis of novel and potent kinase inhibitors for various therapeutic applications.

Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-3-boronic acid is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom on the pyridine (B92270) ring, make it an attractive reagent for the construction of complex molecular architectures. In the field of agrochemical research, the introduction of fluorinated pyridine moieties can significantly enhance the biological activity, metabolic stability, and overall efficacy of fungicides, herbicides, and insecticides. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner in these transformations.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel, exemplary fungicide. The protocols are based on established synthetic methodologies and are intended to serve as a guide for researchers in the development of new agrochemical candidates.

Proposed Application: Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue

The synthetic route outlined below targets a novel phenyl-pyridine carboxamide, a class of compounds known for their potential as succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and a functionalized bromophenyl intermediate.

Overall Synthetic Scheme

Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide analogue.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.

Experimental Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

-

To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate.

Step 2: Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine using iron powder.

Methodology:

-

In a round-bottom flask, dissolve methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium (B1175870) chloride (NH₄Cl, 4.0 eq).

-

Heat the mixture to 80 °C and stir vigorously for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate, which can often be used in the next step without further purification.

Step 3: Amide Coupling

This protocol describes the final amide bond formation to yield the target fungicide analogue.

Methodology:

-

Dissolve methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final novel phenyl-pyridine fungicide analogue.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the exemplary novel phenyl-pyridine fungicide analogue.

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Product | Expected Yield (%) | Purity (%) |

| 1 | Suzuki-Miyaura Coupling | Methyl 2-(2-fluoropyridin-3-yl)-5-nitrobenzoate | 85-95 | >98 |

| 2 | Nitro Group Reduction | Methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate | 90-98 | >95 |

| 3 | Amide Coupling | Novel Phenyl-Pyridine Fungicide Analogue | 80-90 | >99 |

Table 2: Physicochemical and Spectroscopic Data for the Final Product

| Property | Value |

| Molecular Formula | C₂₀H₁₅F₃N₄O₃ |

| Molecular Weight | 432.36 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical Data: δ 8.25 (d, 1H), 8.10 (s, 1H), 7.95 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 6.85 (t, 1H, J=54.0 Hz), 3.90 (s, 3H), 3.85 (s, 3H). |

| Mass Spec (ESI+) | m/z 433.1 [M+H]⁺ |

Table 3: Exemplary In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)

| Fungal Pathogen | Novel Analogue | Commercial Standard (e.g., Boscalid) |

| Botrytis cinerea (Gray Mold) | 0.5 - 1.5 | 0.8 |

| Mycosphaerella fijiensis (Black Sigatoka) | 0.2 - 0.8 | 0.4 |

| Septoria tritici (Septoria Leaf Blotch) | 0.8 - 2.0 | 1.2 |

Disclaimer: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only, representing plausible values for a novel compound of this class.

Conclusion

This compound is a key synthetic intermediate that enables the efficient construction of novel agrochemical candidates through robust methodologies such as the Suzuki-Miyaura cross-coupling reaction. The protocols and exemplary data provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic incorporation of the 2-fluoro-3-pyridyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. 2-Fluoropyridine-3-boronic acid is a valuable building block, and its coupling with aryl halides provides access to a diverse range of 2-fluoro-3-arylpyridine derivatives. The fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this an attractive transformation for drug discovery programs.

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information presented is based on established methodologies for similar pyridine-containing substrates and aims to serve as a guide for successful reaction setup, optimization, and execution.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Protocols